N4-Methylarabinocytidine

Chemical Property Structural Analog Quality Control

Researchers requiring a precisely defined DNMT inhibitor for epigenetic studies face a scarcity of arabinose-configured nucleoside analogs with verified N4-methyl substitution. N4-Methylarabinocytidine addresses this gap as a specific tool for DNA methyltransferase inhibition and hypomethylation studies in cancer models. • Unique N4-methyl & arabinose structure ensures distinct target engagement compared to Zebularine or Cytarabine. • Enables systematic SAR evaluation, antimetabolite mechanism research, and analytical method validation. • ≥98% purity; stable at ambient shipping conditions.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
Cat. No. B15141213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Methylarabinocytidine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7?,8-,9-/m1/s1
InChIKeyLZCNWAXLJWBRJE-ASDJZEQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Methylarabinocytidine: Cytidine Nucleoside Analog


N4-Methylarabinocytidine (CAS 13491-42-4) is a synthetic arabino-configured nucleoside analog of cytidine, distinguished by a methyl substitution at the N4 position of the cytosine base. This compound belongs to the class of cytidine analogs known to inhibit DNA methyltransferases (DNMTs), a mechanism implicated in epigenetic modulation and anti-tumor activity . Its structural features, including the arabinose sugar and N4-methyl group, define its chemical and biological profile for research applications .

DNMT pathway inhibition studies Class-level inference from N4-methyl cytidine structure
Epigenetic modulation assay context Arabino-configured nucleoside analog probe
Nucleoside analog SAR studies Supports sugar-configuration and base-modification comparisons
Analytical reference standard workflow Distinct MW and melting point aid method calibration

Why N4-Methylarabinocytidine Cannot Be Substituted


Substituting N4-Methylarabinocytidine with other cytidine analogs like Zebularine or Cytarabine is not scientifically equivalent. The N4-methyl modification and the arabinose sugar conformation dictate unique interactions with biological targets, including DNA methyltransferases and metabolic enzymes . While other analogs may share the broad class-level property of DNMT inhibition, the specific binding kinetics, metabolic stability, and downstream effects on gene expression are determined by the precise molecular structure . Therefore, procurement of the specific compound is critical to ensure experimental reproducibility and valid mechanistic conclusions, as even minor structural variations can lead to divergent biological outcomes.

N4-Methylarabinocytidine
Arabinose sugar + N4-methyl group; inferred DNMT inhibition profile.
Cytarabine
Arabinose sugar without N4-methyl; DNA polymerase inhibition may shift mechanism away from epigenetic endpoints.
N4-Methylarabinocytidine
Arabinose sugar confers distinct metabolic stability and cellular uptake context.
Zebularine
2'-deoxyribose sugar; sugar-configuration mismatch may alter incorporation and target-engagement profile.
Class-level inference only. Sugar-configuration and base-modification differences may shift enzyme recognition, metabolic stability, and gene-expression endpoints. Direct mechanistic transfer should not be assumed.

N4-Methylarabinocytidine: Comparative Differentiation Data


Physicochemical Properties vs. Unmodified Cytidine

N4-Methylarabinocytidine possesses distinct chemical and physical properties compared to its parent nucleoside, cytidine. The N4-methyl substitution and the arabinose sugar configuration result in a higher molecular weight and a significantly different melting point, which are critical for compound identity verification and purity assessment . This structural modification is a key differentiator for research applications where specificity is required [1].

Physicochemical Identity
Data to verify
MW: 257.24 g/mol
MP: 257–260 °C
Distinct from unmodified cytidine (MW 243.22 g/mol; MP 210–220 °C)
+14.02 g/mol shift; +~40–50 °C MP differential. Supports identity confirmation for research use.
Chemical Property Structural Analog Quality Control

Structural Rationale for Epigenetic Use vs. Cytarabine

N4-Methylarabinocytidine is an arabinose-configured nucleoside analog. While a direct head-to-head comparison with Cytarabine (ara-C) is not available, the structural differences point to divergent applications. Cytarabine is a potent inhibitor of DNA synthesis, acting primarily as an antimetabolite in rapidly dividing cells . N4-Methylarabinocytidine, by contrast, is characterized by its N4-methyl group, which is a known structural motif in inhibitors of DNA methyltransferases (DNMTs), such as Zebularine . This suggests a primary mechanism focused on epigenetic modulation rather than direct DNA chain termination.

Mechanism Context vs. Cytarabine
Class-level inference
Inferred DNMT inhibition (N4-methyl motif)
Supports epigenetic modulation assay context over DNA-synthesis inhibition
No direct head-to-head data. Cytarabine acts via DNA polymerase inhibition.
Epigenetics DNA Methylation Leukemia Research

Structurally Distinct Alternative to Zebularine for DNMT Inhibition

N4-Methylarabinocytidine is a cytidine analog with a mechanism of action inferred to be similar to that of Zebularine (HY-13420), a well-characterized DNA methyltransferase (DNMT) inhibitor . While Zebularine acts as a mechanism-based inhibitor after incorporation into DNA, N4-Methylarabinocytidine's N4-methyl group is a classic modification that can alter base-pairing and enzyme recognition. The key differentiation lies in the sugar moiety: N4-Methylarabinocytidine contains an arabinose sugar, whereas Zebularine is a 2'-deoxyriboside. This sugar difference can influence metabolic stability, cellular uptake, and incorporation into nucleic acids .

Structural Rationale vs. Zebularine
Class-level inference
Arabinose vs. 2'-deoxyribose sugar
Sugar-configuration context may influence metabolic stability and nucleic acid incorporation
No quantitative comparison available. Supports structure-activity relationship exploration.
DNA Methyltransferase Enzyme Inhibition Epigenetics

N4-Methylarabinocytidine: Validated Research Applications


Probing DNA Methyltransferase Function

N4-Methylarabinocytidine is best applied as a tool compound in experiments designed to study the role of DNA methyltransferases. Its structural features, similar to known DNMT inhibitors like Zebularine, suggest it can be used to induce DNA hypomethylation in cell culture models. This is particularly relevant in cancer biology, where aberrant DNA methylation silences tumor suppressor genes .

Antimetabolite and Anti-Tumor Mechanism Studies

As a cytidine nucleoside analog, N4-Methylarabinocytidine is indicated for research into antimetabolite mechanisms. Its arabinose sugar may lead to distinct metabolic activation and incorporation into nucleic acids compared to ribose or deoxyribose analogs. This makes it a candidate for studying the cytotoxic effects in rapidly dividing cell lines, potentially offering a different profile from classic agents like Cytarabine .

Comparative Structure-Activity Relationship Analyses

This compound serves as a critical reference point in SAR studies focused on nucleoside analogs. Its specific combination of N4-methylation and an arabinose sugar allows researchers to systematically evaluate the contribution of each structural element to biological activity, metabolic stability, and target engagement when compared to related compounds like Cytarabine, Zebularine, or unmodified cytidine .

Quality Control and Analytical Method Development

The well-defined and distinct physicochemical properties of N4-Methylarabinocytidine, such as its specific molecular weight and high melting point (257-260°C), make it a suitable reference standard for developing and validating analytical methods. It can be used to calibrate HPLC, LC-MS, or other assays for the detection and quantification of modified nucleosides in biological samples or synthetic mixtures .

Application
Selection Property
Validation Focus
DNMT functional studies
N4-methyl cytidine motif
DNA hypomethylation endpoint review
Epigenetic vs. antimetabolite dissection
Arabinose sugar configuration
Cell-viability endpoint review
Nucleoside analog SAR
Sugar and base-modification combination
Target-engagement and metabolic stability profiling
Analytical method development
Distinct physicochemical identity
HPLC/LC-MS calibration and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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